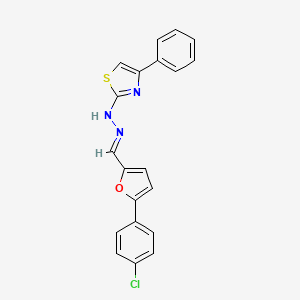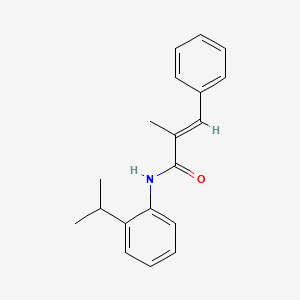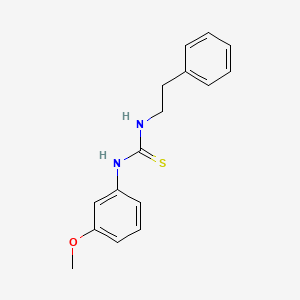
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the benzothiophene family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action for 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide involves the binding of the compound to the catalytic site of PARP. This binding prevents the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, which is a critical step in the DNA repair process. As a result, DNA damage accumulates in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide are primarily related to its inhibition of PARP activity. This inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. Additionally, 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide in lab experiments is its specificity for PARP inhibition. This specificity allows for targeted inhibition of DNA repair processes in cancer cells, while minimizing off-target effects. However, a limitation of using 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to better understand the anti-inflammatory effects of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide and their potential therapeutic applications in diseases such as rheumatoid arthritis.
Synthesemethoden
The synthesis method for 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-6-methylbenzoic acid with 2-aminopyrimidine in the presence of a catalyst. The resulting intermediate is then reacted with thionyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition has been shown to have potential therapeutic applications in cancer treatment, as cancer cells are often more reliant on PARP-mediated DNA repair than normal cells.
Eigenschaften
IUPAC Name |
3-chloro-6-methyl-N-pyrimidin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-3-4-9-10(7-8)20-12(11(9)15)13(19)18-14-16-5-2-6-17-14/h2-7H,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQRLRIGOUSOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)


![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)